molecular formula C34H33NO9S3 B408074 2',3',4,5-TETRAMETHYL 5',5',7',9'-TETRAMETHYL-6'-(2-PHENYLACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

2',3',4,5-TETRAMETHYL 5',5',7',9'-TETRAMETHYL-6'-(2-PHENYLACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B408074
M. Wt: 695.8g/mol
InChI Key: QDQFBKKUVIDHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 5’,5’,7’,9’-tetramethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Tetramethyl 5’,5’,7’,9’-tetramethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the dithiole and thiopyrano groups. The final steps involve the addition of the phenylacetyl group and the esterification to form the tetracarboxylate. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

Tetramethyl 5’,5’,7’,9’-tetramethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Scientific Research Applications

Tetramethyl 5’,5’,7’,9’-tetramethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’,7’,9’-tetramethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Tetramethyl 5’,5’,7’,9’-tetramethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:

    Tetramethyl 5,5′-(buta-1,3-diyne-1,4-diyl)diisophthalate: This compound has a similar tetramethyl structure but differs in its functional groups and overall reactivity.

    1H-Pyrrolo[2,3-f]quinoline, 5-methoxy-2,3,7,9-tetramethyl-: This compound shares the quinoline core but has different substituents, leading to distinct chemical and biological properties.

The uniqueness of Tetramethyl 5’,5’,7’,9’-tetramethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its complex structure, which allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C34H33NO9S3

Molecular Weight

695.8g/mol

IUPAC Name

tetramethyl 5',5',7',9'-tetramethyl-6'-(2-phenylacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C34H33NO9S3/c1-17-14-18(2)24-20(15-17)22-28(33(3,4)35(24)21(36)16-19-12-10-9-11-13-19)45-25(30(38)42-6)23(29(37)41-5)34(22)46-26(31(39)43-7)27(47-34)32(40)44-8/h9-15H,16H2,1-8H3

InChI Key

QDQFBKKUVIDHCH-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CC4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CC4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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